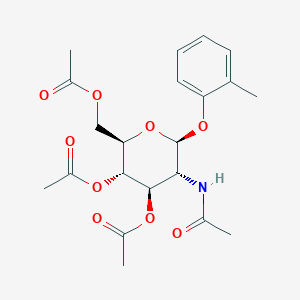
4-Isocyanatobutylbenzol
Übersicht
Beschreibung
(4-Isocyanatobutyl)benzene is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a butyl chain, which is further connected to a benzene ring
Wissenschaftliche Forschungsanwendungen
(4-Isocyanatobutyl)benzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or a cross-linking agent in the synthesis of polymers and copolymers.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: Researchers explore its potential as a building block for biologically active molecules and its interactions with biological systems.
Wirkmechanismus
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of (4-Isocyanatobutyl)benzene involves its interaction with its targets through chemical reactions. For instance, isocyanates can react with water to form a primary amine and carbon dioxide . In the presence of alcohols, isocyanates can undergo a reaction to form urethane linkages .
Biochemical Pathways
It’s known that isocyanates can interfere with protein function by reacting with the amino groups of proteins, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Isocyanates in general are rapidly absorbed and distributed in the body, and they are primarily excreted in the urine .
Result of Action
Isocyanates can cause cellular damage by reacting with cellular proteins and disrupting their function .
Action Environment
The action, efficacy, and stability of (4-Isocyanatobutyl)benzene can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity . Additionally, temperature and pH can also affect the reactivity of isocyanates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isocyanatobutyl)benzene typically involves the reaction of 5-phenylpentanoic acid with a suitable reagent to introduce the isocyanate group. One common method includes the use of triethylamine in an acetone solution at room temperature . The reaction proceeds as follows:
- Dissolve 5-phenylpentanoic acid in acetone.
- Slowly add triethylamine to the solution at room temperature.
- Allow the reaction to proceed, resulting in the formation of (4-Isocyanatobutyl)benzene.
Industrial Production Methods: In an industrial setting, the production of (4-Isocyanatobutyl)benzene may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Isocyanatobutyl)benzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Various electrophiles such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Substituted benzene derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
- (4-Isocyanatobutyl)benzene
- (4-Isocyanatobutyl)toluene
- (4-Isocyanatobutyl)phenol
Comparison:
- (4-Isocyanatobutyl)benzene is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability of the benzene ring.
- (4-Isocyanatobutyl)toluene has a methyl group attached to the benzene ring, which can influence its reactivity and physical properties.
- (4-Isocyanatobutyl)phenol contains a hydroxyl group, making it more reactive towards certain nucleophiles and altering its solubility and other properties.
Eigenschaften
IUPAC Name |
4-isocyanatobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBVWCVIBTPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579768 | |
| Record name | (4-Isocyanatobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77725-08-7 | |
| Record name | (4-Isocyanatobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylbutyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

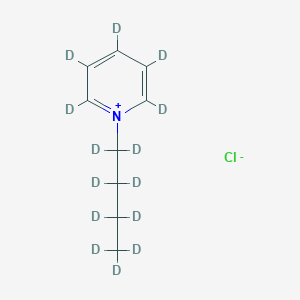
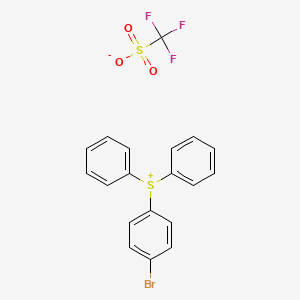
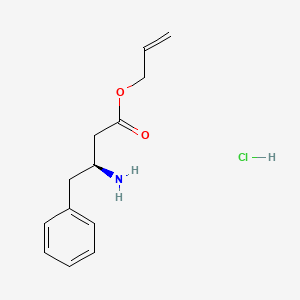

![Tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1628372.png)

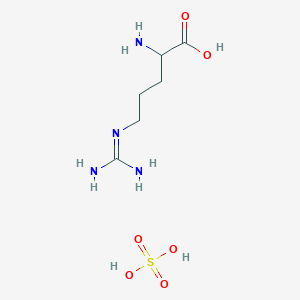
![4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1628375.png)
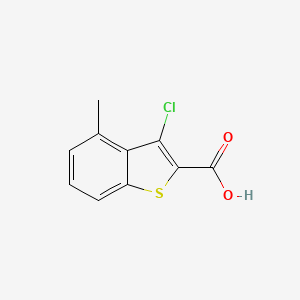
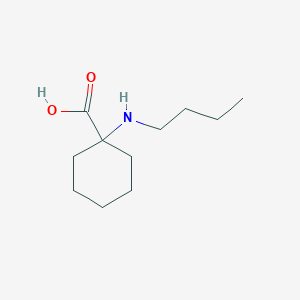
![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)
![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)
